Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate
Description
Properties
CAS No. |
1245646-09-6 |
|---|---|
Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
ethyl 3-[(2-methoxy-2-oxoethyl)-phenylmethoxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H21NO6/c1-3-22-14(18)9-10-17(11-15(19)21-2)16(20)23-12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
NUHMKAJZZKFTKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate typically involves the esterification of 3-aminopropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl chloroformate and 2-methoxy-2-oxoethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing bulk reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and substrates.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related esters and carbamate-protected derivatives to highlight differences in reactivity, stability, and synthetic utility.
Structural Analogues and Key Differences
Stability and Deprotection
- The methoxy group in the target compound enhances hydrolytic stability compared to ethoxy analogs, which are more prone to esterase-mediated cleavage .
- Cbz deprotection via hydrogenolysis (Pd/C, H₂) proceeds efficiently for the target compound (99% purity post-deprotection) .
Research Findings and Data Tables
Comparative Physicochemical Data
| Property | Target Compound | Ethoxy Analog | Cyclohexyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 337.4 | 337.4 | 399.5 |
| Melting Point (°C) | Not reported | Oil | 234–235 |
| TPSA (Ų) | 82.1 | 82.1 | 72.4 |
| Synthetic Yield (%) | 93 | 85 | 75 |
Biological Activity
Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which may contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₅ |
| Molecular Weight | 305.32 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
This compound has been studied for its inhibitory effects on various biological pathways. Preliminary research suggests that it may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, studies indicate that compounds with similar structures can inhibit acetylcholinesterase (AChE) with varying IC50 values, suggesting potential neuroprotective effects .
Pharmacological Effects
- Enzyme Inhibition : The compound shows promise as an inhibitor of enzymes like AChE and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. In vitro studies have demonstrated that related compounds exhibit IC50 values as low as 0.22 µM for AChE inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .
- Antitumor Activity : Case studies have highlighted the compound's ability to inhibit tumor cell proliferation in vitro. Extracts containing similar compounds have shown a dose-dependent inhibition of cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
- Antimicrobial Properties : Research has indicated that derivatives of this compound may possess antimicrobial activity against various pathogens, potentially through disruption of cell membrane integrity or inhibition of metabolic pathways.
Study on Neuroprotective Effects
A study conducted by O'Malley et al. (2018) investigated the neuroprotective properties of compounds related to this compound. The findings revealed significant inhibition of AChE activity, correlating with improved cognitive function in animal models subjected to neurotoxic insults .
Antitumor Efficacy
In another study, the ethyl ester derivative was tested against various cancer cell lines. The results indicated a marked reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis being elucidated through flow cytometry analyses .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate?
Methodological Answer:
- Key Steps :
- Coupling Reaction : Use EDC●HCl and DMAP as coupling agents in dichloromethane (DCM) to link carboxylic acid and hydroxyl intermediates .
- Reduction : Sodium borohydride (NaBH₄) in ethanol at -40°C selectively reduces ketone intermediates to alcohols (e.g., Step 5 in , % yield) .
- Protection : Employ tert-butyldimethylsilyl chloride (TBSCl) with imidazole and DMAP for hydroxyl group protection .
- Purification : Flash chromatography (e.g., n-heptane/EtOAc 55:45) ensures high purity (>90%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm structural integrity by matching peak assignments (e.g., δ 207.9 ppm for carbonyl groups in ) .
- HRMS (ESI) : Validate molecular weight with precision (e.g., [M+H]+ = 411.15 in ) .
- SFC/HPLC : Analyze stereochemical purity, especially after reductions that may generate diastereomers .
Advanced: How can researchers mitigate diastereomer formation during ketone reduction?
Methodological Answer:
- Chiral Catalysts : Use enantioselective reducing agents (e.g., (S)- or (R)-BINOL-derived catalysts) to control stereochemistry.
- Low-Temperature Conditions : Perform reductions at -40°C (as in ) to limit kinetic resolution .
- Post-Reaction Analysis : Employ chiral SFC or HPLC (e.g., CHIRALPAK IC columns) to separate and quantify diastereomers .
Advanced: How to resolve contradictory data between NMR and HRMS results?
Methodological Answer:
- Cross-Verification : Re-run NMR under deuterated solvents (e.g., CDCl₃) to exclude solvent artifacts .
- Isotopic Pattern Analysis : Use HRMS isotopic distribution to confirm molecular formula (e.g., m/z 353.1856 vs. calculated 353.1860 in ) .
- Supplementary Techniques : Combine with IR or X-ray crystallography to resolve ambiguities .
Basic: What are common side reactions in the synthesis, and how are they minimized?
Methodological Answer:
- Ester Hydrolysis : Avoid aqueous conditions during coupling; use anhydrous DCM and molecular sieves .
- Over-Reduction : Limit NaBH₄ stoichiometry (e.g., 0.4 equivalents in Step 5, ) to prevent over-reduction of esters .
- Byproduct Formation : Use scavengers (e.g., NH₄Cl for quenching) and flash chromatography for purification .
Advanced: How does the benzyloxy carbonyl group influence reactivity in downstream functionalization?
Methodological Answer:
- Electron-Withdrawing Effects : The benzyloxy carbonyl group stabilizes adjacent amino groups, directing nucleophilic attacks to specific sites (e.g., β-carbon in ) .
- Deprotection Strategies : Hydrogenolysis (Pd/C, H₂) or acidic hydrolysis selectively removes the benzyloxy group without disrupting the ester .
- Mechanistic Studies : DFT calculations can model electronic effects on reaction pathways .
Basic: What solvents and catalysts optimize esterification reactions for this compound?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
- Catalysts : DMAP accelerates acylation; DIAD/DPPA enable Staudinger reactions for azide intermediates .
- Temperature Control : Reflux in acetone (56°C) balances reaction rate and thermal stability .
Advanced: What strategies enable selective functionalization of the methoxy-oxoethyl moiety?
Methodological Answer:
- Protection-Deprotection : Temporarily silylate hydroxyl groups (TBSCl) to focus reactivity on the methoxy-oxoethyl site .
- Grignard Reagents : Use organometallic reagents to alkylate the oxo group selectively .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
